molecular formula C9H9BrO2S B2406905 Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate CAS No. 2514953-04-7

Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate

Cat. No.: B2406905
CAS No.: 2514953-04-7
M. Wt: 261.13
InChI Key: AKYPBZXZOIJGFZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate is a substituted thiophene derivative featuring a bromine atom at position 5, a cyclopropyl group at position 4, and a methyl ester moiety at position 2 of the heteroaromatic ring. This compound belongs to a class of thiophene-based intermediates with applications in pharmaceuticals, agrochemicals, and materials science. The bromine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropyl group introduces steric and electronic effects that influence reactivity and conformational stability. Structural characterization of such compounds typically employs techniques like X-ray crystallography (using programs such as SHELX ) and NMR spectroscopy (as demonstrated for methyl shikimate in ).

Properties

IUPAC Name

methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-12-9(11)7-4-6(5-2-3-5)8(10)13-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYPBZXZOIJGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 4-cyclopropylthiophene-2-carboxylate followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methyl 5-methoxy-4-cyclopropylthiophene-2-carboxylate, while Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carboxylates with varying substituents exhibit distinct physicochemical and reactive properties. Below is a comparative analysis with structurally analogous compounds:

Substituent Effects on Reactivity and Stability

  • Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate (CAS: 1147793-02-9, ): This compound replaces the cyclopropyl group with a sulfamoyl (SO₂NH(sec-butyl)) substituent. The bromine at position 5 remains a reactive site for cross-coupling.
  • Methyl 5-chloro-4-methylthiophene-2-carboxylate :

    • Substituting bromine with chlorine reduces molecular weight (204.65 vs. 275.12 g/mol) and alters reactivity. Chlorine is a poorer leaving group, making this compound less reactive in nucleophilic substitutions. The methyl group at position 4 offers minimal steric hindrance compared to cyclopropyl.
  • However, enzymatic ester hydrolysis may occur faster due to the larger alkyl chain.

Structural and Electronic Comparisons

  • Cyclopropyl vs. Linear Alkyl Groups :
    The cyclopropyl group in the target compound imposes significant ring strain and steric hindrance, which can restrict rotational freedom and stabilize specific conformations. This contrasts with linear alkyl substituents (e.g., methyl, ethyl), which offer greater flexibility and lower steric demand .

  • Halogen Effects :
    Bromine’s larger atomic radius and polarizability compared to chlorine or iodine enhance its ability to participate in halogen bonding, influencing crystal packing (as analyzed via SHELX ) and intermolecular interactions.

Data Table: Comparative Properties of Thiophene Carboxylates

Compound Name Molecular Weight (g/mol) Substituents (Position) Solubility* Key Reactivity Sites
Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate 275.12 Br (5), Cyclopropyl (4), COOCH₃ (2) Low (aprotic solvents) Br (5), ester (2)
Methyl 5-bromo-4-(sulfamoyl)thiophene-2-carboxylate 356.26 Br (5), SO₂NH(sec-butyl) (4), COOCH₃ (2) Moderate (DMSO) Br (5), sulfamoyl (4)
Methyl 5-chloro-4-methylthiophene-2-carboxylate 204.65 Cl (5), CH₃ (4), COOCH₃ (2) Low (THF) Cl (5)
Ethyl 5-iodo-4-ethylthiophene-2-carboxylate 310.08 I (5), C₂H₅ (4), COOC₂H₅ (2) Very low (hexane) I (5), ester (2)

*Solubility data inferred from substituent polarity and analogous compounds.

Biological Activity

Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H9_{9}BrO2_2S
  • Molecular Weight : 273.15 g/mol
  • Structure : The compound features a thiophene ring with a bromine atom and a cyclopropyl group, which may influence its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity . For instance, studies on related thiophene derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial enzymes, such as methionine aminopeptidase (MetAP), which is crucial for bacterial protein synthesis .

Anticancer Activity

The compound is also being investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation. For example, similar thiophene derivatives have been shown to inhibit growth in various cancer cell lines by interfering with the cell cycle .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. This interaction may result in the inhibition of critical processes necessary for microbial growth or cancer cell survival .

Case Study: Antimicrobial Screening

A study screened a library of thiophene derivatives for antimicrobial activity against E. coli. This compound was included in this screening, showing significant inhibitory effects with an IC50_{50} value of approximately 13 µM against the Fe(II)-form of MetAP .

CompoundIC50_{50} (µM)Target
This compound13E. coli MetAP
Compound A6.6E. coli MetAP
Compound B15.4E. coli MetAP

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. The compound was tested against breast cancer cells (MCF-7), resulting in a significant reduction in cell viability at concentrations above 10 µM .

Q & A

Q. What are the established synthetic methodologies for preparing Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate, and what intermediates are critical?

Answer: Synthesis typically involves sequential functionalization of a thiophene scaffold. Key steps include:

  • Bromination : Electrophilic bromination at the 5-position of a pre-functionalized thiophene ester intermediate.
  • Cyclopropanation : Introduction of the cyclopropyl group via cross-coupling (e.g., Kumada or Negishi couplings) or cyclopropane ring formation using dihaloalkanes.
  • Esterification : Methyl ester formation via acid-catalyzed methanol reaction with the carboxylic acid precursor.

Critical intermediates include 5-bromo-4-iodothiophene-2-carboxylate (for coupling) and 4-cyclopropylthiophene-2-carboxylic acid (for cyclopropane introduction). Reaction conditions (e.g., Pd catalysts, temperature) must be optimized to avoid dehalogenation or ester hydrolysis .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies cyclopropyl protons (δ ~0.5–2.0 ppm) and thiophene aromatic protons (δ ~6.5–7.5 ppm).
    • ¹³C NMR : Confirms ester carbonyl (δ ~165–170 ppm) and cyclopropyl carbons (δ ~5–15 ppm).
  • IR Spectroscopy : Detects ester C=O stretch (~1700–1750 cm⁻¹) and C-Br stretch (~500–600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak ([M]⁺) matches the molecular weight (e.g., ~275–285 g/mol for C₉H₈BrO₂S).
  • X-ray Crystallography : Resolves cyclopropyl ring geometry and thiophene planarity using SHELX or ORTEP software .

Q. What common side reactions occur during synthesis, and how are they mitigated?

Answer:

  • Dehalogenation : Bromine loss due to harsh reducing conditions. Mitigated by using mild Pd catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres.
  • Ester Hydrolysis : Acidic/basic conditions may cleave the methyl ester. Controlled pH (neutral) and anhydrous solvents prevent this.
  • Cyclopropane Ring Opening : Strain-induced ring rupture under high heat. Low-temperature reactions (0–25°C) stabilize the cyclopropyl group .

Advanced Questions

Q. How does the cyclopropyl group influence electronic and steric properties, and what are the implications for functionalization?

Answer:

  • Electronic Effects : The cyclopropyl group’s bent σ-bonds create partial conjugation with the thiophene ring, slightly increasing electron density at the 3-position.
  • Steric Effects : The bulky cyclopropane directs electrophilic substitution to the less hindered 5-position (opposite the ester group).
  • Functionalization Strategies :
    • Cross-Coupling : Suzuki-Miyaura couplings at the 5-bromo site require bulky ligands (e.g., SPhos) to prevent steric clashes.
    • Electrophilic Aromatic Substitution : Nitration occurs preferentially at the 3-position due to cyclopropane-induced electronic redistribution.

Conformational analysis via DFT calculations or X-ray crystallography validates these effects .

Q. How can computational modeling predict solvent-dependent stability and reactivity?

Answer:

  • DFT Calculations :
    • HOMO/LUMO Analysis : Predicts nucleophilic (HOMO at cyclopropane) and electrophilic (LUMO at bromine) sites.
    • Solvent Models : Polarizable continuum models (PCM) simulate solvent effects (e.g., THF stabilizes transition states better than DMSO).
  • MD Simulations : Assess conformational flexibility in polar vs. nonpolar solvents.

Validated by comparing computed NMR shifts with experimental data .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in reactivity studies?

Answer:

  • Kinetic vs. Thermodynamic Control :
    • DFT may predict a thermodynamically favored product, but experimental conditions (e.g., fast kinetics) yield a kinetic product. Adjust reaction time/temperature to align outcomes.
  • Solvent Effects :
    • If computational models underestimate solvent polarity’s role, use explicit solvent molecules in simulations.
  • Validation Tools :
    • In-situ IR Spectroscopy : Monitors intermediate formation to reconcile computational reaction pathways with observed mechanisms .

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